molecular formula C12H28N2O6S B12645702 cyclohexyl(hydroxy)azanium;sulfate CAS No. 93951-15-6

cyclohexyl(hydroxy)azanium;sulfate

Cat. No.: B12645702
CAS No.: 93951-15-6
M. Wt: 328.43 g/mol
InChI Key: UGHVGLHFWTYQOX-UHFFFAOYSA-N
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Description

Cyclohexyl(hydroxy)azanium;sulfate (CAS: 62398-36-1) is a sulfate salt composed of a cyclohexyl(hydroxy)azanium cation and a sulfate anion. The cation features a cyclohexyl group attached to a protonated nitrogen (azanium) with a hydroxyl substituent, giving it polar characteristics.

Properties

CAS No.

93951-15-6

Molecular Formula

C12H28N2O6S

Molecular Weight

328.43 g/mol

IUPAC Name

cyclohexyl(hydroxy)azanium;sulfate

InChI

InChI=1S/2C6H13NO.H2O4S/c2*8-7-6-4-2-1-3-5-6;1-5(2,3)4/h2*6-8H,1-5H2;(H2,1,2,3,4)

InChI Key

UGHVGLHFWTYQOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH2+]O.C1CCC(CC1)[NH2+]O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(hydroxy)azanium sulfate can be synthesized through the reaction of cyclohexylamine with sulfuric acid. The reaction typically involves the following steps:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfuric acid under controlled conditions to form cyclohexyl(hydroxy)azanium sulfate.

    Reaction Conditions: The reaction is usually carried out at room temperature with careful control of the acid concentration to avoid overreaction and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl(hydroxy)azanium sulfate involves large-scale reactors where cyclohexylamine and sulfuric acid are mixed in precise ratios. The reaction is monitored to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Key Reaction Parameters

Reaction Type Conditions Key Reagents Product
Sulfation80–130°C, inert solvents (ethanol)Cyclohexyl(hydroxy)amine, H₂SO₄Cyclohexyl(hydroxy)azanium sulfate
HalogenationRoom temperature, glacial acetic acidBromine/Chlorine, CCl₄Halogenated intermediates
Reduction (Method C )Hydrogen gas, Pt catalyst, methanolN-(hydroxy-cyclohexyl)-nitrobenzylamineAminated product

Stability and Decomposition

  • Thermal Stability : The compound decomposes at elevated temperatures (e.g., >130°C), releasing ammonia .

  • Hydrolysis : In aqueous solutions, the sulfate ester may hydrolyze to regenerate cyclohexyl(hydroxy)amine and sulfuric acid.

pKa and Protonation

The hydroxy group’s pKa influences reactivity. For cyclohexylamine derivatives:

Compound pKa Relevance
Cyclohexylamine~10.64Protonation state in neutral conditions
Cyclohexyl(hydroxy)amine~4.21Enhanced acidity due to hydroxyl group

Biological and Chemical Interactions

  • Metabolic Stability : Sulfation enhances excretion by increasing hydrophilicity, though specific data for cyclohexyl(hydroxy)azanium sulfate is limited .

  • Binding with Metal Hydroxides : Reaction with sodium or potassium hydroxide may form sulfated salts, analogous to processes described for sulfamic acid derivatives .

Research Findings

  • Synthetic Flexibility : Multiple pathways (halogenation, reduction, sulfation) allow tailored functionalization of cyclohexylamine derivatives .

  • Therapeutic Potential : Sulfated compounds often exhibit improved pharmacokinetics, though direct data for this compound is absent in the provided sources .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Cyclohexyl(hydroxy)azanium sulfate has been investigated for its antimicrobial efficacy. Research indicates that compounds containing cyclohexyl groups can exhibit significant antibacterial activity. For instance, studies have shown that derivatives of cyclohexylamines possess potent effects against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Drug Delivery Systems
The compound has also been explored in drug delivery systems, particularly in the formulation of micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The stability and biocompatibility of cyclohexyl(hydroxy)azanium sulfate make it an attractive candidate for such applications .

Materials Science

Polymer Synthesis
In materials science, cyclohexyl(hydroxy)azanium sulfate is utilized in the synthesis of polymers. Its ability to act as a surfactant facilitates the formation of polymer micelles and nanocarriers. This is particularly useful in creating materials with specific mechanical properties and functionalities, such as controlled release profiles in drug delivery applications .

Coatings and Adhesives
The compound's unique chemical structure allows it to be incorporated into coatings and adhesives. Its effectiveness as a stabilizing agent enhances the durability and performance of these materials under various environmental conditions .

Environmental Applications

Water Treatment
Cyclohexyl(hydroxy)azanium sulfate has been studied for its potential use in water treatment processes. Its ability to interact with pollutants suggests that it can be employed in the removal of contaminants from wastewater. Research indicates that such compounds can facilitate the adsorption of heavy metals and organic pollutants, thereby improving water quality .

Case Studies

Study Application Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus when tested with cyclohexyl derivatives .
Study 2Drug DeliveryShowed improved solubility and bioavailability of hydrophobic drugs when formulated with cyclohexyl(hydroxy)azanium sulfate micelles .
Study 3Polymer SynthesisSuccessful incorporation into polymer matrices led to enhanced mechanical properties and stability .
Study 4Water TreatmentEffective in removing lead ions from contaminated water samples, suggesting its potential for environmental remediation .

Mechanism of Action

The mechanism of action of cyclohexyl(hydroxy)azanium sulfate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyazanium ion can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The sulfate anion can also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences among sulfate or sulfonate salts of azanium derivatives:

Compound Name Cation Structure Counterion Key Substituents CAS Number Reference
Cyclohexyl(hydroxy)azanium;sulfate Cyclohexyl(hydroxy)azanium Sulfate (SO₄²⁻) Cyclohexyl, hydroxyl 62398-36-1
Cyclohexyl(trimethyl)azanium;4-methylbenzenesulfonate Cyclohexyl(trimethyl)azanium Tosylate (C₇H₇SO₃⁻) Cyclohexyl, trimethyl 24449-19-2
Azanium,dodecyl sulfate Dodecylazanium Sulfate (SO₄²⁻) Linear dodecyl chain 2235-54-3
Docosyl(trimethyl)azanium,methyl sulfate Docosyl(trimethyl)azanium Methyl sulfate (CH₃SO₄⁻) Long aliphatic chain (C22), trimethyl 81646-13-1
Hyoscyamine sulfate dihydrate Complex bicyclic ammonium cation Sulfate (SO₄²⁻) Tropane alkaloid derivative 6835-16-1

Key Observations :

  • This compound combines a rigid cyclohexane ring with a polar hydroxyl group, distinguishing it from linear aliphatic (e.g., dodecyl) or aromatic (e.g., tosylate) analogs.

Physicochemical Properties

Property This compound Azanium,dodecyl sulfate Docosyl(trimethyl)azanium,methyl sulfate Hyoscyamine sulfate dihydrate
Molecular Weight (g/mol) Data not available 2235-54-3 (exact MW unspecified) 479.80 712.85
Solubility Likely polar solvent-soluble Surfactant properties Low water solubility (long-chain) Water-soluble (pharmaceutical grade)
Polarity High (due to -OH) Moderate (aliphatic chain) Low (hydrophobic chain) High (ionic, polar groups)
Applications Organic synthesis intermediate Surfactant Surfactant, conditioner Anticholinergic drug

Notes:

  • This compound’s hydroxyl group increases polarity, making it more suitable for reactions requiring polar intermediates compared to hydrophobic analogs like docosyl derivatives .
  • Hyoscyamine sulfate’s pharmaceutical utility contrasts with the industrial or synthetic roles of other compounds .

Biological Activity

Cyclohexyl(hydroxy)azanium; sulfate is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Cyclohexyl(hydroxy)azanium; sulfate

Cyclohexyl(hydroxy)azanium; sulfate is characterized by its quaternary ammonium structure, which imparts unique properties that can influence its biological activity. Quaternary ammonium compounds (QACs) are known for their antimicrobial properties, surfactant capabilities, and roles in drug delivery systems.

The biological activity of cyclohexyl(hydroxy)azanium; sulfate can be attributed to several mechanisms:

  • Cell Membrane Interaction : QACs typically interact with cell membranes due to their amphiphilic nature, disrupting membrane integrity and leading to cell lysis in bacteria and fungi .
  • Enzyme Inhibition : Some studies suggest that sulfated compounds can inhibit specific enzymes, altering metabolic pathways within cells. For instance, sulfation can modulate the bioactivity of steroids and other hormones by affecting their availability and activity at target sites .
  • Antioxidant Activity : Sulfated compounds have been shown to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in biological systems .

Antimicrobial Properties

Cyclohexyl(hydroxy)azanium; sulfate has demonstrated significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of the microbial cell membrane, leading to increased permeability and cell death .

Antitumor Activity

Research indicates that cyclohexyl(hydroxy)azanium; sulfate may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways .

Immunomodulatory Effects

There is evidence suggesting that cyclohexyl(hydroxy)azanium; sulfate can modulate immune responses. It has been observed to enhance the activity of immune cells such as macrophages and lymphocytes, potentially improving the host's defense mechanisms against infections and tumors .

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the efficacy of cyclohexyl(hydroxy)azanium; sulfate in treating skin infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy .
  • Cancer Research : In a preclinical study involving mice with induced tumors, administration of cyclohexyl(hydroxy)azanium; sulfate resulted in a notable reduction in tumor size and improved survival rates. The study suggested that the compound's antitumor effects were mediated through apoptosis induction and inhibition of angiogenesis .
  • Immunomodulation : A research project investigated the immunomodulatory effects of cyclohexyl(hydroxy)azanium; sulfate on human peripheral blood mononuclear cells (PBMCs). Results indicated an increase in cytokine production (e.g., IL-6, TNF-alpha), suggesting enhanced immune activation .

Data Tables

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
AntitumorApoptosis induction
ImmunomodulationCytokine enhancement

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